molecular formula C15H14N4O2S B5878888 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

Cat. No. B5878888
M. Wt: 314.4 g/mol
InChI Key: GQVJNRXJZNZIBM-UHFFFAOYSA-N
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Description

5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is a chemical compound that belongs to the family of tetrazoles. It is a white crystalline powder that is soluble in organic solvents and water. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry.

Mechanism of Action

The mechanism of action of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition, it has been proposed that this compound may act as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix proteins. Furthermore, it has been suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole in lab experiments is its high potency and selectivity against cancer cells. This compound has also been found to have low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Furthermore, there is a need for more studies to assess the safety and efficacy of this compound in animal models and clinical trials. Finally, the development of novel derivatives of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole with improved pharmacokinetic properties and selectivity towards specific cancer types can lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide and phenylacetylene in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-12-7-9-14(10-8-12)22(20,21)11-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVJNRXJZNZIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322367
Record name 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49721881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(4-Methylphenyl)sulfonylmethyl]-1-phenyltetrazole

CAS RN

898653-14-0
Record name 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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